molecular formula C19H18ClN3S B3018050 N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 338960-31-9

N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No. B3018050
CAS RN: 338960-31-9
M. Wt: 355.88
InChI Key: JFXONOUWZJGQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine" is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. While the specific compound is not directly studied in the provided papers, related pyrimidine derivatives have been synthesized and characterized, indicating the potential for similar compounds to exhibit interesting chemical and biological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the coupling of different aromatic or heteroaromatic components. For instance, a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding good product yields . This suggests that the synthesis of "this compound" could potentially be achieved through a similar coupling strategy, possibly involving a benzylation step as seen in the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods and confirmed by X-ray crystallography. For example, the vibrational spectra of a related compound were recorded and analyzed, and the structure was optimized using density functional theory (DFT), which was in agreement with X-ray diffraction (XRD) results . Similarly, the molecular structure of "this compound" could be elucidated using these techniques to determine its geometrical parameters and confirm its molecular conformation.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including hydrogen bonding and π-π interactions, which are crucial for their biological activity. For instance, the benzylation and nitrosation of pyrimidine derivatives have been studied, leading to the formation of polymorphs with different hydrogen bonding patterns . The presence of functional groups such as sulfanyl and amino groups in "this compound" suggests that it may also engage in similar interactions, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and electronic properties, are influenced by their molecular structure. For example, the HOMO-LUMO gap and nonlinear optical properties of a related compound were reported, providing insights into its electronic behavior . Additionally, the synthesis of novel polyimides derived from pyridine-containing monomers demonstrated the potential for pyrimidine derivatives to form materials with good thermal stability and mechanical properties . The physical and chemical properties of "this compound" would likely be influenced by its molecular structure and could be characterized using similar methods to those described in the literature.

properties

IUPAC Name

N-benzyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3S/c1-14-22-17(13-24-18-9-7-16(20)8-10-18)11-19(23-14)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXONOUWZJGQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.